REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:15])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C@@H:3]([C:5](OC)=[O:6])[NH2:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:4][CH:3]([C:2]([CH3:15])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:1])[CH2:5][OH:6] |f:1.2.3.4.5.6|
|
Name
|
methyl beta,beta-dimethylphenylalaninate
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC([C@H](N)C(=O)OC)(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
384 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was quenched by sequential addition of H2O (659 uL), 6N NaOH (500 uL) and H2O (2.4 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
the pad washed thoroughly with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography (silica, 2-5% MeOH in DCM (1% NH4OH))
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)C(C)(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |